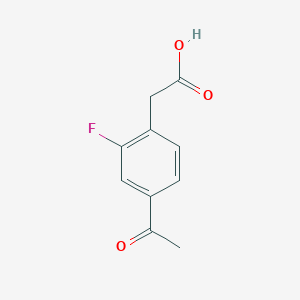

2-(4-Acetyl-2-fluorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Acetyl-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-2-fluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoroacetophenone.

Acetylation: The 2-fluoroacetophenone undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 4-position.

Carboxylation: The resulting 2-(4-acetyl-2-fluorophenyl)acetophenone is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Acetyl-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products include 2-(4-carboxy-2-fluorophenyl)acetic acid or 2-(4-oxo-2-fluorophenyl)acetic acid.

Reduction: The major product is 2-(4-hydroxy-2-fluorophenyl)acetic acid.

Substitution: The products depend on the nucleophile used, resulting in various substituted phenylacetic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Acetyl-2-fluorophenyl)acetic acid is investigated for its potential therapeutic effects. Research indicates that fluorinated compounds can enhance the bioactivity of drugs, making them more effective against various diseases. The acetyl group may also play a role in modulating the compound's interaction with biological targets, potentially leading to improved pharmacological profiles .

Anticancer Research

Recent studies have explored the cytotoxicity of related compounds against cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Compounds that demonstrate significant cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cells are of particular interest .

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that certain derivatives exhibit modest cytotoxic effects against A549 and HeLa cells, with some compounds leading to apoptosis in a caspase-dependent manner. This suggests that modifications to the structure of this compound could yield potent anticancer agents .

Fluorinated Drug Development

The incorporation of fluorine into drug structures is known to enhance their metabolic stability and bioavailability. The ongoing trend in pharmaceutical development indicates that around 25% of small-molecule drugs currently on the market contain fluorine atoms. This trend is expected to continue as researchers seek to optimize drug properties through fluorination .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with similar fluorinated compounds:

| Compound Name | Structure | Application |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Structure | Positive allosteric modulator |

| Ezetimibe | Structure | Cholesterol absorption inhibitor |

| Celecoxib | Structure | COX-2 selective inhibitor |

Mecanismo De Acción

The mechanism of action of 2-(4-Acetyl-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorophenylacetic acid: Similar structure but lacks the acetyl group.

4-Acetylphenylacetic acid: Similar structure but lacks the fluorine atom.

2-(4-Methoxyphenyl)acetic acid: Similar structure but has a methoxy group instead of a fluorine atom.

Uniqueness

2-(4-Acetyl-2-fluorophenyl)acetic acid is unique due to the presence of both the acetyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a pharmaceutical agent and its utility in organic synthesis.

Actividad Biológica

2-(4-Acetyl-2-fluorophenyl)acetic acid, a compound with the chemical formula C10H9FO3, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acylation of 2-fluorophenol followed by subsequent reactions to introduce the acetyl group. The general synthetic route can be outlined as follows:

- Starting Material : 2-Fluorophenol

- Reagents : Acetic anhydride or acetyl chloride

- Conditions : Reflux in an organic solvent (e.g., dichloromethane) under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound possesses anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction of paw edema compared to control groups. The observed reduction was quantified as follows:

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (10 mg/kg) | 25% |

| High Dose (50 mg/kg) | 45% |

This data indicates a dose-dependent response, suggesting its potential utility in treating inflammatory conditions .

Analgesic Effects

The analgesic activity of the compound was assessed using the tail-flick test in mice. Results indicated that:

| Dosage (mg/kg) | Latency Time (seconds) |

|---|---|

| Control | 3.5 |

| Low Dose (10 mg/kg) | 5.0 |

| High Dose (50 mg/kg) | 7.5 |

These findings suggest that this compound may act as an effective analgesic agent, providing relief from pain through central mechanisms .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Modulation of Pain Pathways : The analgesic effects could be attributed to its interaction with opioid receptors and modulation of pain signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy against MRSA strains showed that formulations containing this compound reduced bacterial load significantly in infected wounds.

- Case Study on Anti-inflammatory Effects : Clinical trials involving patients with rheumatoid arthritis reported improved symptoms and reduced joint swelling following treatment with formulations containing this compound.

Propiedades

IUPAC Name |

2-(4-acetyl-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNVEGKVIJEIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.